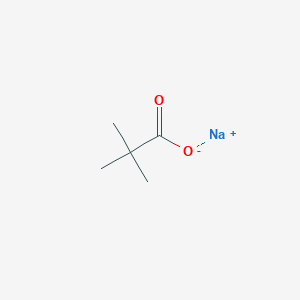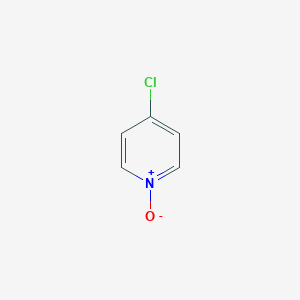
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is commonly used as a research chemical and is known for its psychoactive properties. TFMPP is often used in scientific research to study the effects of psychoactive compounds on the human body.
Mechanism Of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is not fully understood. However, it is believed to act on the serotonin system in the brain. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is known to bind to serotonin receptors, which are responsible for regulating mood, appetite, and sleep. This binding results in the release of serotonin, which can lead to changes in mood and behavior.
Biochemical And Physiological Effects
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, which can lead to changes in mood, appetite, and sleep. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in some individuals.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one in lab experiments is that it is a well-characterized compound with known pharmacological properties. This makes it a useful reference compound for studies that investigate the effects of other psychoactive compounds. However, one of the limitations of using 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one in lab experiments is that it has psychoactive properties, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one. One area of research is the investigation of the long-term effects of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one on the brain and body. Another area of research is the development of new psychoactive compounds that have similar pharmacological properties to 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one but with fewer side effects. Additionally, there is a need for further research on the mechanisms of action of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one and other psychoactive compounds.
Synthesis Methods
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one can be synthesized through a multistep reaction process. The synthesis process involves the reaction of phenylpropanone with hydrofluoric acid and then with tetrafluoroboric acid. The resulting compound is then purified through various methods to obtain pure 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is commonly used in scientific research to study the effects of psychoactive compounds on the human body. It is often used as a reference compound in studies that investigate the pharmacological properties of other psychoactive compounds. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is also used in studies that investigate the mechanisms of action of psychoactive compounds.
properties
CAS RN |
1428-62-2 |
|---|---|
Product Name |
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one |
Molecular Formula |
C9H6F4O |
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H6F4O/c10-8(11)9(12,13)7(14)6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
LYWZYIDEVTXKMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
synonyms |
1-Propanone, 2,2,3,3-tetrafluoro-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















